Bienvenue dans la boutique en ligne BenchChem!

Eledoisin

Tachykinin receptor pharmacology Smooth muscle contraction NK2/NK3 receptor agonism

Eledoisin (CAS 69-25-0) is a non-mammalian undecapeptide tachykinin of the eledoisin-kassinin subfamily that preferentially activates NK2/NK3 receptors (EC50 6.6 nM at human NK3), unlike substance P which is NK1-selective. It is 5-fold more potent than substance P/physalaemin in rat vas deferens (NK2/NK3-dominant) and the most potent spasmogen in rabbit iris sphincter. This unique selectivity enables SP-P vs. SP-E receptor classification and makes it the essential reference agonist for NK2/NK3 antagonist screening. Pair with substance P as NK1 control to establish compound selectivity profiles. Also supports secretagogue research and dry eye syndrome studies.

Molecular Formula C54H85N13O15S
Molecular Weight 1188.4 g/mol
CAS No. 69-25-0
Cat. No. B1671165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEledoisin
CAS69-25-0
SynonymsEledoisin, ELD 950, ELD950, ELD-950, Moschatin
Molecular FormulaC54H85N13O15S
Molecular Weight1188.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3
InChIInChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1
InChIKeyAYLPVIWBPZMVSH-FCKMLYJASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eledoisin (CAS 69-25-0): Tachykinin Peptide with Preferential Neurokinin-2/3 Receptor Agonism


Eledoisin (CAS 69-25-0) is an undecapeptide tachykinin originally isolated from the posterior salivary glands of the cephalopod *Eledone moschata* . It belongs to the tachykinin peptide family alongside mammalian peptides including substance P, neurokinin A, and neurokinin B . Eledoisin is distinguished by its preferential agonism at neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors, in contrast to substance P which exhibits higher selectivity for the NK1 receptor . At the human NK3 receptor expressed in CHO cells, eledoisin stimulates inositol phosphate generation with an EC50 of 6.6 nM . Its molecular formula is C54H85N13O15S with a molecular weight of 1188.4 g/mol, and the peptide sequence is pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 .

Why Substance P, Physalaemin, and Other Tachykinins Cannot Simply Replace Eledoisin in Experimental Design


Tachykinins exhibit pronounced functional selectivity across the three neurokinin receptor subtypes (NK1, NK2, NK3), meaning that closely related peptides produce divergent pharmacological outcomes in identical assay systems . Eledoisin is a member of the 'SP-E' or 'eledoisin-kassinin' subfamily, which preferentially activates NK2 and NK3 receptors, whereas substance P and physalaemin belong to the 'SP-P' subfamily with primary activity at NK1 receptors . Direct comparative studies have shown that in the same tissue—the rabbit iris sphincter—eledoisin is the most potent spasmogen, with physalaemin and substance P exhibiting equivalent but markedly lower potency . In the rat field-stimulated vas deferens, eledoisin is approximately 5-fold more potent than either physalaemin or substance P, demonstrating a clear receptor population-dependent inversion of potency rankings . Consequently, substitution of eledoisin with substance P or physalaemin in an experimental protocol designed to probe NK2/NK3-mediated responses will produce qualitatively and quantitatively different results .

Quantitative Differentiation of Eledoisin Against Tachykinin Comparators: Head-to-Head Pharmacological Evidence


Eledoisin vs. Substance P: Smooth Muscle Contractile Potency in Rabbit Iris Sphincter

In the rabbit iris sphincter, a tissue expressing multiple tachykinin receptor subtypes, eledoisin is the most potent spasmogen among the tested tachykinins, with a rank order of potency: eledoisin > physalaemin = neurokinin B = substance P > kassinin > neurokinin A . Substance P and physalaemin display equivalent contractile efficacy but are significantly weaker than eledoisin in this preparation, indicating a receptor population where NK2/NK3-preferring agonists elicit a stronger functional response than NK1-preferring agonists .

Tachykinin receptor pharmacology Smooth muscle contraction NK2/NK3 receptor agonism

Eledoisin vs. Substance P and Physalaemin: Sialagogue Potency In Vivo in the Rat

Following intravenous injection in the rat, eledoisin stimulates salivation with 2.3 times the potency of substance P, while kassinin is 1.3 times as potent and substance K is only 0.33 times as potent . This quantitative potency hierarchy—eledoisin > kassinin > substance P > substance K—provides a direct in vivo measure of the differential engagement of NK2/NK3 receptors by eledoisin, distinguishing it clearly from the NK1-preferring substance P .

Salivation assay In vivo tachykinin pharmacology NK2/NK3 receptor function

Eledoisin vs. Substance P and Physalaemin: Bronchoconstrictor Potency in the Guinea-Pig

In the guinea-pig, eledoisin, kassinin, and substance K are more potent than substance P and physalaemin in increasing respiratory insufflation pressure, a measure of bronchoconstriction . While the hypotensive effects of eledoisin and substance P are broadly comparable, eledoisin belongs to the higher-potency cluster for bronchoconstrictor activity, alongside kassinin and substance K, thereby differentiating itself from the NK1-preferring agonists substance P and physalaemin .

Bronchoconstriction Respiratory pharmacology Tachykinin receptor selectivity

Eledoisin vs. Physalaemin and Substance P: Tissue-Dependent Potency Inversion in Field-Stimulated Vas Deferens

In the guinea-pig field-stimulated vas deferens, physalaemin is approximately 8 times more potent than eledoisin, consistent with a tissue dominated by NK1 ('SP-P') receptors. In striking contrast, in the rat field-stimulated vas deferens, eledoisin is approximately 5 times more potent than either physalaemin or substance P, revealing a receptor population dominated by NK2/NK3 ('SP-E') subtypes . This species-dependent potency inversion is a definitive demonstration that eledoisin's pharmacological profile is fundamentally distinct from that of NK1-preferring tachykinins.

Neurotransmission modulation Vas deferens assay Receptor subtype differentiation

Eledoisin Receptor Binding Profile: NK3 Affinity Contextualised Against Expression System Variation

Eledoisin binds to the NK3 receptor with an affinity that is highly dependent on the expression system: IC50 = 8 nM when transiently expressed in COS-7 cells, but IC50 = 240 nM when stably expressed in CHO cells—a 30-fold difference . At the human NK3 receptor in CHO cells, functional agonism measured by inositol phosphate accumulation yields an EC50 of 6.6 nM . By comparison, neurokinin B, the endogenous NK3 ligand, inhibits 125I-NKB binding with IC50 values of 1.5 nM (human) and 4 nM (rat cortex) . Eledoisin thus exhibits moderate-to-low NK3 affinity relative to neurokinin B, but across all three NK receptors it preferentially engages NK2 and NK3 over NK1, distinguishing it from substance P (NK1-selective) .

Receptor binding affinity NK3 receptor pharmacology Expression system comparison

Eledoisin Stability Profile: Comparative Handling for Reproducible Experimental Outcomes

Eledoisin is stable in neutral or slightly acidic medium but is rapidly destroyed by strong acids and even more rapidly by strong alkalis. It is quickly and completely inactivated by chymotrypsin, and somewhat more slowly and incompletely by trypsin; carboxypeptidase is ineffective . Lyophilised eledoisin is stable at room temperature for 3 weeks, but for extended storage should be kept desiccated below -18°C; reconstituted solutions are stable at 4°C for 2–7 days and should be stored below -18°C for future use, with carrier protein (0.1% HSA or BSA) recommended for long-term storage . These stability characteristics are comparable to those of other tachykinin peptides, but the specific susceptibility to chymotrypsin and trypsin degradation must be considered when designing experiments involving tissue preparations with endogenous protease activity.

Peptide stability Experimental reproducibility Storage and handling

Research and Industrial Application Scenarios Where Eledoisin's Differentiation Drives Procurement Decisions


NK2/NK3 Receptor Pharmacological Profiling and Screening Assays

Eledoisin's demonstrated selectivity for NK2 and NK3 receptors over NK1 makes it an essential tool for pharmacological screening programs aimed at identifying novel NK2 or NK3 receptor antagonists. Its superior potency in the rat vas deferens (5-fold over substance P/physalaemin) and potent bronchoconstrictor activity provide robust assay readouts for compounds targeting the NK2/NK3 axis . Researchers should select eledoisin as the reference NK2/NK3 agonist, with substance P serving as the NK1 control, to establish receptor subtype selectivity profiles of test compounds .

Mechanistic Studies of Tachykinin Receptor Subtype Distribution in Tissues

The pronounced species- and tissue-dependent potency inversion observed with eledoisin—being the most potent tachykinin in rat vas deferens (NK2/NK3-dominant) yet weaker than physalaemin in guinea-pig vas deferens (NK1-dominant) —enables its use as a pharmacological probe to map the relative expression of NK1 versus NK2/NK3 receptors in novel tissue preparations. By comparing the contractile potency of eledoisin with that of the NK1-selective agonist substance P methyl ester or [Sar9,Met(O2)11]-SP, researchers can classify tissues according to the 'SP-P' vs. 'SP-E' receptor classification scheme .

In Vivo Secretagogue Models and Dry Eye Therapeutic Research

Eledoisin's 2.3-fold greater sialagogue potency relative to substance P in the rat in vivo supports its use as a positive control in secretagogue screening programs. In ophthalmology, eledoisin has been investigated as a lacrimal secretagogue for dry eye syndrome , where its ability to stimulate tear secretion upon topical application provides a direct translational rationale for selecting eledoisin over other tachykinins that lack this secretagogue profile. The compound's patent history in ophthalmic formulations further substantiates its applied research relevance .

Tachykinin Structure-Activity Relationship (SAR) and Peptide Engineering Studies

Eledoisin belongs to the non-mammalian 'eledoisin-kassinin' subfamily, characterised by a distinct N-terminal sequence (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2) compared with the mammalian substance P subfamily . Its structural divergence from mammalian tachykinins, combined with its quantitative potency differences in smooth muscle contraction and receptor binding assays , provides a valuable template for peptide engineering programs aiming to design metabolically stable, receptor-selective tachykinin analogues with tailored pharmacological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eledoisin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.